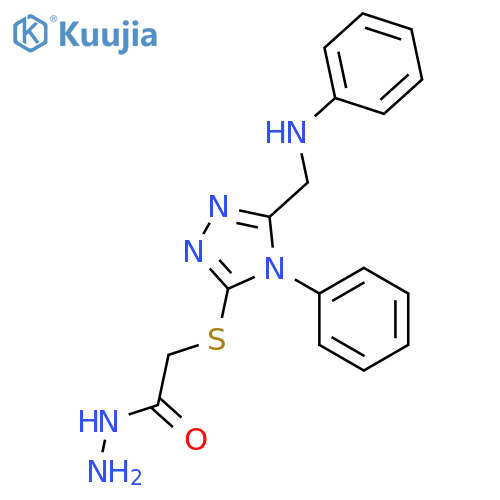

Cas no 680594-25-6 (2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide)

680594-25-6 structure

商品名:2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide

2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide 化学的及び物理的性質

名前と識別子

-

- 2-{[5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

- [4-morpholin-4-yl-2-(2-morpholin-4-yl-ethyl)-2-naphthalen-1-yl-butyl]-[4-morpholin-4-yl-2-(2-morpholin-4-yl-ethyl)-2-naphthalen-1-yl-butylidene]-amine

- [4-phenyl-5-(N-phenylamino)methyl-1,2,4-triazol-3-yl]thioglycolylhydrazide

- 4-(morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-n-[(1e)-4-(morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butylidene]-2-(naphthalen-1-yl)butan-1-amine

- AC1L40OA

- BRN 1205702

- NSC180663

- AKOS002657562

- 2-([5-(Anilinomethyl)-4-phenyl-4h-1,2,4-triazol-3-yl]thio)acetohydrazide

- CS-0364095

- 680594-25-6

- 2-((4-Phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

- 2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide

- BB 0240685

- SB86645

- (4-Phenyl-5-phenylaminomethyl-4H-[1,2,4]tri azol-3-ylsulfanyl)-acetic acid hydrazide

- 2-({4-phenyl-5-[(phenylamino)methyl]-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

- ALBB-003998

- STK502845

- 2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

- 2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide

-

- MDL: MFCD11696419

- インチ: InChI=1S/C17H18N6OS/c18-20-16(24)12-25-17-22-21-15(11-19-13-7-3-1-4-8-13)23(17)14-9-5-2-6-10-14/h1-10,19H,11-12,18H2,(H,20,24)

- InChIKey: KGPOPAALDUPTNS-UHFFFAOYSA-N

- ほほえんだ: NNC(CSC=1N(C2=CC=CC=C2)C(=NN1)CNC3=CC=CC=C3)=O

計算された属性

- せいみつぶんしりょう: 354.12628039g/mol

- どういたいしつりょう: 354.12628039g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 8

- 複雑さ: 414

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 123Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434765-250mg |

2-((4-Phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide |

680594-25-6 | 97% | 250mg |

¥1512.00 | 2024-05-04 | |

| TRC | A019435-100mg |

2-{[5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide |

680594-25-6 | 100mg |

$ 185.00 | 2022-06-08 | ||

| Chemenu | CM115104-1g |

2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide |

680594-25-6 | 95% | 1g |

$*** | 2023-05-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434765-1g |

2-((4-Phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide |

680594-25-6 | 97% | 1g |

¥3369.00 | 2024-05-04 | |

| TRC | A019435-250mg |

2-{[5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide |

680594-25-6 | 250mg |

$ 380.00 | 2022-06-08 | ||

| TRC | A019435-500mg |

2-{[5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide |

680594-25-6 | 500mg |

$ 600.00 | 2022-06-08 |

2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

680594-25-6 (2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide) 関連製品

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬